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molecular formula C7H7N3O2 B1449797 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 35258-88-9

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No. B1449797
M. Wt: 165.15 g/mol
InChI Key: YQCPZCSHXAGWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189483

Procedure details

A mixture of 5-amino-4-carbamoyl-3-methylisoxazole (14.9 g), triethylorthoacetate (112 ml) and acetic anhydride (112 ml) was refluxed for seven hours then evaporated in vacuo. The residue was dissolved in 0.880 ammonia solution (250 ml) and the solution treated with charcoal and filtered. The filtrate was acidified to pH 6 with acetic acid and the precipitate filtered and dried to give 3,6-dimethylisoxazolo [5,4-d] pyrimidin-4(5H)-one (9.8 g, m.p. 275°-280°, decomp.). A mixture of this material (3.2 g), thionyl chloride (30 ml) and N,N-dimethylformamide (1 ml) was refluxed for ten minutes, evaporated in vacuo at ca 50°. The residue was dissolved in dichloromethane, washed well with ice-cold water, dried and evaporated to give crude chloro derivative. A solution of this material in acetonitrile (50 ml) was treated with α-methylbenzylamine (4.84 g, two equivalents) keeping the temperature below 15°. The mixture was stirred for twenty hours at room temperature*, evaporated in vacuo, and distributed between ether and water. The extracts were washed, dried, evaporated and distilled in a bulb-tube apparatus (200°-210°/0.05 mm). The distillate crystallised on trituration with petroleum (b.p. 40°-60°). Recrystallisation from cyclohexane gave Compound no 26 of Table I (0.70 g, m.p. 99°-101°).
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8](=[O:10])[NH2:9].[CH2:11](C(CC)(CC)C([O-])([O-])[O-])[CH3:12].C(OC(=O)C)(=O)C>>[CH3:7][C:4]1[C:3]2[C:8](=[O:10])[NH:9][C:11]([CH3:12])=[N:1][C:2]=2[O:6][N:5]=1

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
NC1=C(C(=NO1)C)C(N)=O
Name
triethylorthoacetate
Quantity
112 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
112 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 0.880 ammonia solution (250 ml)
ADDITION
Type
ADDITION
Details
the solution treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC=2N=C(NC(C21)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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